molecular formula C16H17NO3 B6380249 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol CAS No. 1261922-71-7

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol

Cat. No.: B6380249
CAS No.: 1261922-71-7
M. Wt: 271.31 g/mol
InChI Key: TZHZGVOWOSOVDZ-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol is a chemical compound with the molecular formula C15H15NO3 It is known for its unique structure, which includes an ethylaminocarbonyl group attached to a phenyl ring, and a methoxy group attached to another phenyl ring

Properties

IUPAC Name

N-ethyl-3-(4-hydroxy-3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-17-16(19)13-6-4-5-11(9-13)12-7-8-14(18)15(10-12)20-2/h4-10,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHZGVOWOSOVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685712
Record name N-Ethyl-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-71-7
Record name N-Ethyl-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol can be compared with other similar compounds, such as:

    4-[3-(N-Methylaminocarbonyl)phenyl]-2-methoxyphenol: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.

    4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyphenol: This compound has a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions with other molecules.

The uniqueness of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol lies in its specific structure and the presence of both the ethylaminocarbonyl and methoxy groups, which contribute to its distinct chemical and biological properties.

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